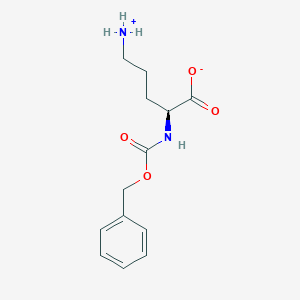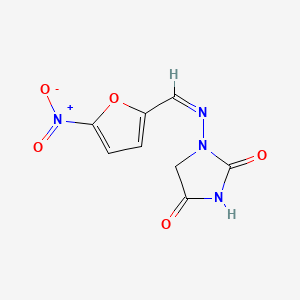
2-Deoxy-2-fluoro-D-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Deoxy-2-fluoro-D-glucose is a fluorinated derivative of glucose. It is a glucose analog where the hydroxyl group at the C-2 position is replaced by a fluorine atom. This compound is widely used in medical imaging, particularly in positron emission tomography (PET) scans, due to its ability to mimic glucose and trace glucose metabolism in the body .
Vorbereitungsmethoden
The synthesis of 2-Deoxy-2-fluoro-D-glucose typically involves the fluorination of glucose derivatives. One common method includes the reaction of 1,6-anhydro-3,4-di-O-benzyl-2-O-(trifluoromethanesulphonyl)-β-D-mannopyranose with tetraalkylammonium fluorides . Another method involves the direct fluorination of 3,4,6-tri-O-acetyl-D-glucal followed by hydrolysis . Industrial production often utilizes nucleophilic attack by fluorine-18 on mannose triflate, followed by base-catalyzed hydrolysis and purification .
Analyse Chemischer Reaktionen
2-Deoxy-2-fluoro-D-glucose undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted under specific conditions.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Phosphorylation: In biological systems, it is phosphorylated by hexokinase to form this compound-6-phosphate.
Common reagents include fluorinating agents like tetraalkylammonium fluorides and nucleophilic fluorine sources. Major products include phosphorylated derivatives and other glucose analogs.
Wissenschaftliche Forschungsanwendungen
2-Deoxy-2-fluoro-D-glucose has a wide range of applications in scientific research:
Medical Imaging: It is extensively used in PET scans to trace glucose metabolism in tissues, particularly in cancer diagnostics.
Neuroscience: It helps in mapping brain activity by tracking glucose uptake in different brain regions.
Plant Research: It is used as a tracer for photoassimilate translocation and metabolism in plants.
Cancer Research: It aids in studying the Warburg effect, where cancer cells exhibit high glucose uptake.
Wirkmechanismus
2-Deoxy-2-fluoro-D-glucose mimics glucose and is taken up by cells via glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form this compound-6-phosphate. This phosphorylated form cannot undergo further glycolysis, leading to its accumulation within the cell. This accumulation is particularly high in metabolically active tissues, such as cancer cells, making it useful for imaging .
Vergleich Mit ähnlichen Verbindungen
2-Deoxy-2-fluoro-D-glucose is unique due to its fluorine substitution, which allows for PET imaging. Similar compounds include:
2-Deoxy-2-fluoro-D-mannose: Another fluorinated glucose analog used in similar imaging applications.
2-Deoxy-2,2-difluoro-D-arabino-hexose: A compound with two fluorine atoms, used in biochemical studies.
3-Deoxy-3-fluoro-D-glucose: and 4-Deoxy-4-fluoro-D-glucose : These compounds have fluorine substitutions at different positions and are used in various biochemical assays.
This compound stands out due to its widespread use in medical diagnostics and its ability to provide detailed metabolic information through PET imaging.
Eigenschaften
CAS-Nummer |
62182-10-9 |
|---|---|
Molekularformel |
C6H11FO5 |
Molekulargewicht |
182.15 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6+/m1/s1 |
InChI-Schlüssel |
ZCXUVYAZINUVJD-UKFBFLRUSA-N |
SMILES |
C(C(C(C(C(C=O)F)O)O)O)O |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)F)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)F)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methylbenzenesulfonate;[(2S)-1-oxo-3-phenyl-1-phenylmethoxypropan-2-yl]azanium](/img/structure/B7804726.png)
![[1-carboxy-2-(1H-imidazol-5-yl)ethyl]azanium;chloride](/img/structure/B7804730.png)
![4-methylbenzenesulfonate;[(2S,3S)-3-methyl-1-oxo-1-phenylmethoxypentan-2-yl]azanium](/img/structure/B7804737.png)
![[(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B7804752.png)



![[(2S)-3-(1H-indol-3-yl)-1-oxo-1-phenylmethoxypropan-2-yl]azanium;chloride](/img/structure/B7804770.png)



![[(1S,2R)-2-carboxy-2-hydroxy-1-phenylethyl]azanium;chloride](/img/structure/B7804814.png)


